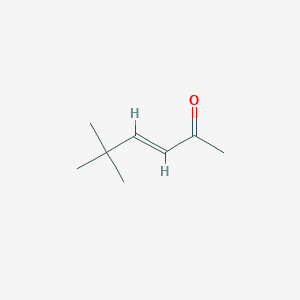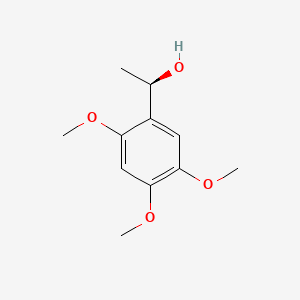![molecular formula C10H15FN2 B13609168 {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/no-structure.png)
{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine is an organic compound that features a dimethylamino group attached to a fluorophenyl ring via a methanamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems can help in maintaining consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated amines with biological macromolecules. Its ability to form hydrogen bonds and participate in electrostatic interactions makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features are conducive to binding with various biological targets, making it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine
- {2-[(Dimethylamino)methyl]-4-fluorophenol}
- {2-[(Dimethylamino)methyl]-4-fluoroaniline}
Uniqueness
This compound is unique due to the presence of both a dimethylamino group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, which are not commonly found in other similar compounds.
Propriétés
Formule moléculaire |
C10H15FN2 |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
[2-[(dimethylamino)methyl]-4-fluorophenyl]methanamine |
InChI |
InChI=1S/C10H15FN2/c1-13(2)7-9-5-10(11)4-3-8(9)6-12/h3-5H,6-7,12H2,1-2H3 |
Clé InChI |
CVUUJUJAOGNWLM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CC(=C1)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)

![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)

![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

